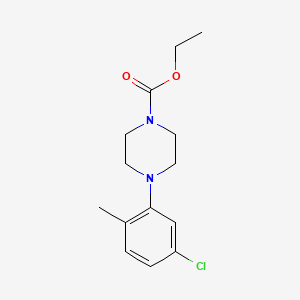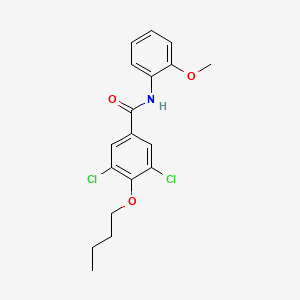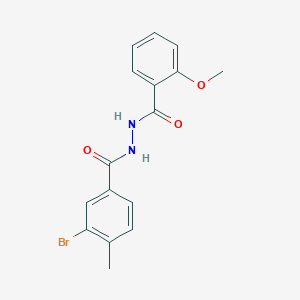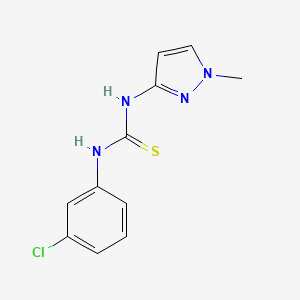![molecular formula C22H27FN4O2 B4715773 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4715773.png)
2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[4-(4-morpholinyl)phenyl]acetamide
Overview
Description
2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[4-(4-morpholinyl)phenyl]acetamide, commonly known as FMPA, is a chemical compound with potential applications in scientific research.
Scientific Research Applications
Synthesis of Piperazine Derivatives
The compound contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, it could be used in the synthesis of various piperazine derivatives .
Biological and Pharmaceutical Activity
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Given the presence of the piperazine moiety in the compound, it could potentially be used in the development of pharmaceuticals with various biological activities.
Inhibitor of Equilibrative Nucleoside Transporters (ENTs)
The compound has been demonstrated to be a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 . This suggests potential applications in the treatment of diseases where ENTs play a role.
Development of Antiviral Agents
Indole derivatives, which the compound could potentially be converted into, have shown antiviral activity . Therefore, the compound could potentially be used in the development of new antiviral agents.
Anti-inflammatory Activity
Indole derivatives have also shown anti-inflammatory activity . This suggests that the compound could potentially be used in the development of new anti-inflammatory agents.
Anticancer Activity
Indole derivatives have demonstrated anticancer activity . This suggests that the compound could potentially be used in the development of new anticancer agents.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
It’s known that similar compounds inhibit ents, with a higher selectivity towards ent2 than ent1 . This inhibition is achieved through the compound’s interaction with these transporters, leading to a reduction in the maximum rate of nucleoside uptake without affecting the affinity of the transporters for their substrates .
Pharmacokinetics
The compound’s molecular formula is c22h27fn4o2 , and its average mass is 398.474 Da , which may influence its pharmacokinetic properties.
properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c23-20-3-1-2-4-21(20)27-11-9-25(10-12-27)17-22(28)24-18-5-7-19(8-6-18)26-13-15-29-16-14-26/h1-8H,9-17H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZFNLVCGXHLJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)N3CCOCC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[2-(4-methyl-1-piperazinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4715739.png)
![N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B4715744.png)
![N-{3-[(cyclopentylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2,5-dimethyl-3-furamide](/img/structure/B4715762.png)

![3-(1,3-benzodioxol-5-yl)-4-{[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}-6-methylisoxazolo[5,4-b]pyridine](/img/structure/B4715786.png)
![N-[3-(hexyloxy)phenyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B4715791.png)
![methyl (3-{[1-(3,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4715804.png)
![2-[(2-isopropyl-5-methylphenoxy)acetyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4715806.png)